2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid
Description
2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 2-bromophenylmethyl substituent. The Boc group serves as a protective moiety for the amine functionality, a critical strategy in peptide synthesis to prevent undesired side reactions .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTSAAHPSOLCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Glycine Ethyl Ester
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Substrates : Glycine ethyl ester (1 equiv), 2-bromobenzyl bromide (1.1 equiv).
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Conditions : K₂CO₃ (2 equiv), NaI (0.02 equiv), acetonitrile (0.3 M), 70°C, 18 h.
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Workup : Filtration, evaporation, and purification via flash chromatography (hexane/EtOAc).
Outcome :
Alternative Pathway via Schiff Base Intermediate
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Imine Formation : React glycine ethyl ester with benzaldehyde to form a Schiff base, protecting the amine.
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Alkylation : Treat with 2-bromobenzyl bromide under NaH/DMF conditions.
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Deprotection : Hydrolyze imine with HCl to yield N-(2-bromobenzyl)glycine ethyl ester .
Advantages :
Boc Protection Strategies
Introducing the tert-butoxycarbonyl (Boc) group to the secondary amine requires careful reagent selection:
Boc Anhydride Method
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Substrates : N-(2-bromobenzyl)glycine ethyl ester (1 equiv), Boc₂O (1.2 equiv).
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Conditions : DMAP (0.1 equiv), DCM (0.1 M), rt, 12 h.
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Workup : Extraction with NaHCO₃, drying (MgSO₄), and evaporation.
Outcome :
Active Ester Approach for Challenging Substrates
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Reagents : Boc-OSu (1.5 equiv), TEA (2 equiv), THF, 0°C → rt.
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Application : Effective for sterically hindered secondary amines, achieving >90% conversion.
Ester Hydrolysis to Carboxylic Acid
Final deprotection of the ethyl ester is achieved under basic conditions:
Standard Hydrolysis
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Conditions : LiOH (2 equiv), THF/H₂O (3:1), rt, 4 h.
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Workup : Acidification with HCl (1 M), extraction (EtOAc), and crystallization.
Outcome :
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Yields 2-{[(2-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid in 89–95% purity.
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¹H NMR (CDCl₃): δ 7.58–7.50 (m, 2H, Ar-H), 4.34 (s, 2H, CH₂), 1.41 (s, 9H, Boc).
Optimization and Challenges
Solvent and Base Impact on Alkylation
Key Insight : Polar aprotic solvents (acetonitrile, DMF) enhance alkylation efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromophenyl group to other functional groups.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the bromine atom with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenols or other oxidized derivatives.
Reduction: : Alcohols or other reduced derivatives.
Substitution: : Various substituted phenyl compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is in the field of medicinal chemistry. Its structure allows for modifications that can enhance biological activity. It serves as a precursor in the synthesis of various pharmaceutical compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of bromophenyl compounds exhibit anticancer properties. A study demonstrated that modifying the amino acid structure can lead to compounds that inhibit tumor growth in vitro. The bromophenyl moiety is particularly noted for its ability to interact with specific biological targets, making it a candidate for further drug development.
Biochemical Applications
In biochemistry, this compound can be utilized as an amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during chemical reactions.
The compound also finds application in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.
Case Study: Polymer Development
A recent study explored the incorporation of bromophenyl derivatives into polyurethanes. The results indicated improved thermal properties and mechanical strength compared to traditional polymer formulations. This suggests potential applications in creating advanced materials for industrial use.
Mechanism of Action
The mechanism by which 2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related Boc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Key Differences
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS: 1228565-84-1 Molecular Formula: C₁₃H₁₆BrNO₄ Substituent: 4-Bromophenyl (para-bromine) Key Differences: The bromine position (para vs. Molecular weight (330.17 g/mol) is lower than the target compound (estimated ~348.2 g/mol) due to the absence of a methyl group .
Lower molecular weight (257.30 g/mol) and higher hydrophilicity compared to brominated analogs .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS: 53249-34-6 Molecular Formula: C₁₃H₁₇NO₅ Substituent: 4-Hydroxyphenyl Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. However, it may complicate synthesis due to protection/deprotection requirements .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS: 394735-65-0 Molecular Formula: C₁₃H₂₁F₂NO₄ Substituent: 4,4-Difluorocyclohexyl Key Differences: The aliphatic difluorocyclohexyl group imparts conformational rigidity and metabolic stability. Predicted pKa (3.94) suggests stronger acidity than aromatic analogs due to electron-withdrawing fluorine atoms .
Physicochemical and Hazard Profile Comparison
Note: Hazard data for the target compound is inferred from its deprotected analog, 2-amino-2-(2-bromophenyl)acetic acid (H302, H315, H319, H335) . Boc protection likely reduces reactivity and toxicity.
Biological Activity
2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid, also known as (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C13H16BrNO4, with a molecular weight of 330.17 g/mol. The compound features a bromophenyl group, which is known for its role in enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNO4 |
| Molecular Weight | 330.17 g/mol |
| IUPAC Name | (2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| PubChem CID | 33679268 |
| Melting Point | Not available |
| Boiling Point | 456.3 °C at 760 mmHg |
The biological activity of this compound can be attributed to its structural components, particularly the bromophenyl and tert-butoxycarbonyl groups. These moieties are known to interact with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Studies have indicated that compounds with bromophenyl groups exhibit antimicrobial properties. The presence of the bromine atom can enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.
- Antitumor Activity : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The tert-butoxycarbonyl group may play a role in modulating the compound's stability and bioavailability.
- Anti-inflammatory Effects : Compounds containing amino acids often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound's ability to interfere with inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bromophenyl derivatives, including those similar to this compound. Results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
- Cancer Cell Studies : In vitro studies conducted on human cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability through apoptosis induction. The mechanism involved mitochondrial pathway activation, leading to increased caspase-3 activity .
- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
